REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].Cl[CH2:11][CH:12]1[CH2:14][O:13]1.C(=O)([O-])[O-].[K+].[K+]>CC(=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[F:8])[O:9][CH2:11][CH:12]1[CH2:14][O:13]1 |f:2.3.4|
|
Name
|
|
Quantity
|
117.1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)O
|
Name
|
|
Quantity
|
185.5 g
|
Type
|
reactant
|
Smiles
|
ClCC1OC1
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(C)=O
|
Type
|
CUSTOM
|
Details
|
was stirred for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
WASH
|
Details
|
The whole was washed successively with water, NaOH (aq.) (2×) and water
|
Type
|
CUSTOM
|
Details
|
was then dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled (13.3 Pa, 58° C.)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(OCC2OC2)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90.4 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].Cl[CH2:11][CH:12]1[CH2:14][O:13]1.C(=O)([O-])[O-].[K+].[K+]>CC(=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[F:8])[O:9][CH2:11][CH:12]1[CH2:14][O:13]1 |f:2.3.4|
|
Name
|
|
Quantity
|
117.1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)O
|
Name
|
|
Quantity
|
185.5 g
|
Type
|
reactant
|
Smiles
|
ClCC1OC1
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(C)=O
|
Type
|
CUSTOM
|
Details
|
was stirred for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
WASH
|
Details
|
The whole was washed successively with water, NaOH (aq.) (2×) and water
|
Type
|
CUSTOM
|
Details
|
was then dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled (13.3 Pa, 58° C.)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(OCC2OC2)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90.4 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |